molecular formula C20H16FN3O4S2 B2823738 5-fluoro-2-methoxy-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide CAS No. 1021040-24-3

5-fluoro-2-methoxy-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide

Cat. No. B2823738
CAS RN: 1021040-24-3
M. Wt: 445.48
InChI Key: RNEQUWFVIXNDOS-UHFFFAOYSA-N
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Description

“5-fluoro-2-methoxy-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide” is a chemical compound with the molecular formula C20H16FN3O4S2 . It has an average mass of 445.487 Da and a mono-isotopic mass of 445.056610 Da .

Scientific Research Applications

Photodynamic Therapy Application

  • A study focused on the synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups showing potential for photodynamic therapy. These compounds demonstrated good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising as Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

COX-2 Inhibition for Anti-inflammatory Applications

  • Another research synthesized 1,5-diarylpyrazoles with a substituted benzenesulfonamide moiety, evaluating them for cyclooxygenase-2 inhibitory activities. These compounds displayed selectivity and potency for COX-2 inhibition, with some showing interesting pharmacokinetic properties and anti-inflammatory activity in vivo (Pal et al., 2003).

Anticancer Activity

  • Research into aminothiazole-paeonol derivatives, including benzenesulfonamides, revealed high anticancer potential against various cancer cell lines. Among these compounds, specific derivatives showed potent inhibitory activity, suggesting these could be promising lead compounds for developing new anticancer agents (Tsai et al., 2016).

Kynurenine 3-Hydroxylase Inhibition

  • The synthesis and evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase showed that some compounds were high-affinity inhibitors. These compounds could be useful for investigating the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

Antimalarial Activity

  • A study on the antimalarial activity of 5-fluoroorotate in combination with sulfamonomethoxine demonstrated potent synergy against Plasmodium falciparum in vitro and Plasmodium berghei in mice. This combination resulted in complete cure of mice, indicating a potential new antimalarial combination for treatment (Kim, Miyake, Arai, & Wataya, 1998).

properties

IUPAC Name

5-fluoro-2-methoxy-N-[3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O4S2/c1-12-8-19(25)24-16(11-29-20(24)22-12)13-4-3-5-15(9-13)23-30(26,27)18-10-14(21)6-7-17(18)28-2/h3-11,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNEQUWFVIXNDOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=CSC2=N1)C3=CC(=CC=C3)NS(=O)(=O)C4=C(C=CC(=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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